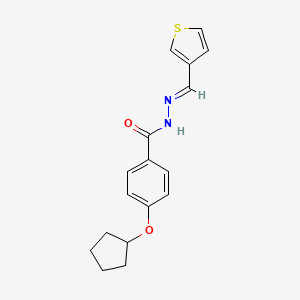
4-(cyclopentyloxy)-N'-(3-thienylmethylene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(cyclopentyloxy)-N'-(3-thienylmethylene)benzohydrazide, commonly known as CTB, is a compound that has garnered significant attention in the scientific community due to its potential applications in various fields. CTB is a hydrazide derivative of benzoic acid that has a thienylmethylene group and a cyclopentyloxy group attached to its nitrogen and carbon atoms, respectively.
Mechanism of Action
The mechanism of action of CTB is not fully understood, but studies have suggested that it acts by disrupting cellular membranes and inducing apoptosis in cancer cells. CTB has been found to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase enzymes. This ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CTB has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that CTB inhibits cell proliferation and induces apoptosis in cancer cells. CTB has also been found to inhibit fungal growth by disrupting the fungal cell wall and membrane.
In vivo studies have shown that CTB exhibits antitumor activity in mice implanted with human cancer cells. CTB has been found to inhibit tumor growth and induce apoptosis in cancer cells in vivo. CTB has also been found to exhibit antifungal activity in vivo, with studies showing that it can prevent the growth of Candida albicans and Aspergillus fumigatus in mice.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CTB in lab experiments is its potent cytotoxic and antifungal properties. CTB has been found to exhibit significant activity against various cancer cell lines and fungal strains, making it a promising candidate for further research.
However, one of the main limitations of using CTB in lab experiments is its low solubility in water. This can make it difficult to dissolve CTB in aqueous solutions, which can limit its use in certain experiments. Additionally, CTB has been found to exhibit some toxicity towards normal cells, which can limit its use in certain applications.
Future Directions
There are several future directions for research on CTB. One area of focus could be the development of more water-soluble derivatives of CTB that could be used in aqueous solutions. Another area of focus could be the development of CTB-based drug delivery systems that could target cancer cells specifically, while sparing normal cells.
Another future direction could be the development of CTB-based antifungal agents that could be used to treat fungal infections. Additionally, further studies could be conducted to elucidate the mechanism of action of CTB and to identify its molecular targets in cancer cells and fungi.
Conclusion:
In conclusion, CTB is a compound that has garnered significant attention in the scientific community due to its potential applications in various fields. CTB exhibits potent cytotoxic and antifungal properties, making it a promising candidate for further research. While there are some limitations to its use in lab experiments, there are several future directions for research on CTB that could lead to the development of novel anticancer and antifungal agents.
Synthesis Methods
The synthesis of CTB involves the reaction of 4-hydroxybenzohydrazide with 3-thiophenecarboxaldehyde in the presence of cyclopentyl bromide and triethylamine. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final product using sodium borohydride. The yield of CTB is typically around 60-70%, and the compound can be purified using column chromatography.
Scientific Research Applications
CTB has been studied extensively for its potential applications in various fields. One of the most promising applications of CTB is in the field of cancer research. Studies have shown that CTB exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. CTB has been found to induce apoptosis, or programmed cell death, in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.
In addition to its anticancer properties, CTB has also been studied for its potential use as an antifungal agent. Studies have shown that CTB exhibits antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. CTB has been found to inhibit fungal growth by disrupting the fungal cell wall and membrane.
properties
IUPAC Name |
4-cyclopentyloxy-N-[(E)-thiophen-3-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-17(19-18-11-13-9-10-22-12-13)14-5-7-16(8-6-14)21-15-3-1-2-4-15/h5-12,15H,1-4H2,(H,19,20)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDJKFALLHPZCG-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)NN=CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)N/N=C/C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

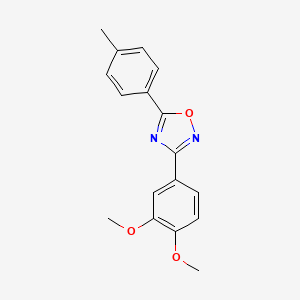
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5869939.png)
![2-[4-(aminosulfonyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5869944.png)
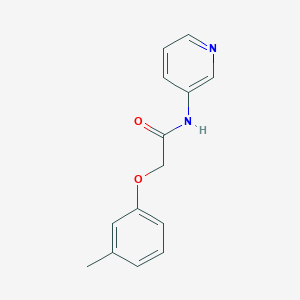
![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-mesitylacetamide](/img/structure/B5869954.png)

![N-{4-[amino(hydroxyimino)methyl]phenyl}nicotinamide](/img/structure/B5869960.png)
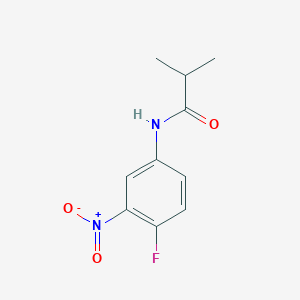
![4-{3-[4-(5-propyl-2-pyridinyl)phenyl]acryloyl}morpholine](/img/structure/B5869972.png)
![2-cyano-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B5869973.png)
![phenyl 2-[(4-fluorobenzyl)oxy]benzoate](/img/structure/B5869979.png)
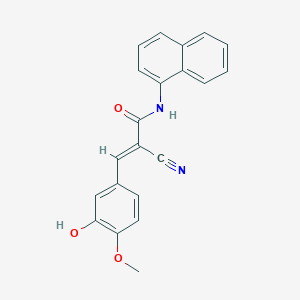
![4-[(1,3-benzodioxol-5-ylmethylene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5870009.png)
![2-[(5-methyl-2-furyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5870035.png)